Strictosamide
Overview
Description
Strictosamide is a natural alkaloid primarily found in the plant Nauclea officinalis, which belongs to the Rubiaceae family. This compound has been traditionally used in Chinese medicine to treat various inflammatory and infectious diseases . It exhibits significant anti-inflammatory, analgesic, and antimicrobial properties .
Mechanism of Action
Strictosamide is a natural alkaloid found in the medicinal plant Nauclea officinalis, which has been used for a long time in China to treat diseases related to infection and inflammation .
Target of Action
This compound primarily targets T helper 17 cells (Th17 cells) and Regulatory T cells (Treg cells) . Th17 cells are a subset of pro-inflammatory T cells that play a crucial role in autoimmune diseases and inflammation. On the other hand, Treg cells are a subset of T cells that modulate the immune system, maintain tolerance to self-antigens, and prevent autoimmune disease .
Mode of Action
This compound interacts with its targets, Th17 and Treg cells, modulating their differentiation and function . It reduces the proportion of Th17 cells and increases the proportion of Treg cells . This modulation results in a decrease in the levels of Th17-related factors interleukin (IL)-6 and IL-17, and an increase in Treg-related factors IL-10 and transforming growth factor (TGF)- .
Biochemical Pathways
The biochemical pathway affected by this compound involves the PI3K/AKT signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity . This compound has been shown to activate this pathway, leading to increased protein expression of Forkhead/winged helix transcription factor 3 (Foxp3) and p-STAT5, while inhibiting Retinoid-related orphan nuclear receptors-t (RORt) and p-STAT3 expression .
Pharmacokinetics
This compound’s pharmacokinetic properties have been studied using a high-performance liquid chromatographic tandem mass spectrometric method . The compound was found to have good linearity in the range of 0.05–20 ng mL−1 in rat plasma . The method was precise and reliable, indicating that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
This compound has been shown to have significant anti-inflammatory and analgesic activities . It decreases inflammation and inflammatory pain, as evidenced by reduced ear edema, inhibited peritoneal vascular permeability, and decreased leukocytes in the mice peritoneal cavity . It also markedly prolonged the pain latency and decreased the writhing counts in acetic acid-induced writhing test in mice .
Biochemical Analysis
Biochemical Properties
Strictosamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . In addition, this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate inflammation in ulcerative colitis (UC) models, reducing colonic pathological alterations and decreasing the disease activity index . In vitro studies have also demonstrated that this compound can restrict inflammation in IEC6 and HT-29 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . It also has been found to significantly inhibit the PI3K/Akt pathway, which is involved in cell survival, proliferation, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to decrease the leukocytes in the mice peritoneal cavity induced by carboxymethylcellulose sodium (CMC–Na) at all the tested doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at 20 and 40mg/kg, this compound significantly decreased the TPA-induced mice ear edema and inhibited acetic acid-stimulated peritoneal vascular permeability in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to be associated with the regulation of inflammatory response and cell apoptosis via the SATA signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Strictosamide can be synthesized through a bioinspired Pictet–Spengler reaction between secologanin and tryptamine . This reaction is acid-catalyzed and produces strictosidine, which subsequently undergoes lactamization to form this compound . The reaction conditions typically involve mild temperatures and purification by crystallization and flash chromatography .
Industrial Production Methods
Industrial production of this compound often involves extraction from the plant Nauclea officinalis. The extraction process includes the use of solvents like methanol, water, and acetonitrile containing 0.05% acetic acid . The extracted compound is then purified using high-performance liquid chromatography (HPLC) techniques .
Chemical Reactions Analysis
Types of Reactions
Strictosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to form this compound epoxide using specific epoxidase enzymes.
Reduction: The reduction of strictosidine to this compound involves the use of reducing agents.
Substitution: Substitution reactions can occur under acidic or basic conditions, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include this compound epoxide and other glucosidic derivatives .
Scientific Research Applications
Strictosamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its role in modulating immune responses and gut microbiota.
Medicine: This compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory diseases like ulcerative colitis and acute lung injury
Industry: It is used in the pharmaceutical industry for developing anti-inflammatory and antimicrobial drugs.
Comparison with Similar Compounds
Similar Compounds
Vincoside lactam: A diastereomer of strictosamide with slightly higher stability.
Camptothecin: An anti-tumor alkaloid that shares a similar biosynthetic pathway with this compound.
Angustine-type aglycones: Derivatives of this compound that contribute to the yellow color of the wood in Nauclea orientalis.
Uniqueness
This compound is unique due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-IUNANRIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438421 | |
Record name | Strictosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-25-5 | |
Record name | Strictosamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strictosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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